N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The structure of this compound features a fused pyridine and pyridazine ring system, which contributes to its chemical properties and biological interactions.
This compound can be classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is specifically categorized as a pyridazine derivative, which is a type of diazine. Pyridazine derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities .
The synthesis of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine typically involves multi-step reactions starting from simpler precursors. One common method includes the condensation of appropriate pyridine and pyridazine derivatives under acidic or basic conditions.
The yields reported for similar compounds range from moderate to high (40%-90%), depending on the specific reaction conditions and purification methods used .
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has a complex molecular structure characterized by:
The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its spatial arrangement and potential interactions with biological targets.
The reactivity of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine can be attributed to the presence of multiple functional groups within its structure.
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is not fully elucidated but is believed to involve:
Further studies are required to confirm these mechanisms through experimental validation .
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and potential formulations for therapeutic use .
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has several potential applications:
As research progresses, further applications may emerge based on its biological activity and interaction profiles .
The pyrido-pyridazine hybrid system represents a sophisticated merger of two distinct nitrogen-containing heterocycles, each contributing unique physicochemical and pharmacophoric properties. The pyridazine ring (ortho-diazine) possesses a characteristic dipole moment (approximately 4.22 D) resulting from adjacent nitrogen atoms, creating electron-deficient regions that favor interactions with electron-rich biological targets. Conversely, the partially saturated pyridine component contributes basicity and stability while modulating overall solubility. This fusion creates a versatile pharmacophore with demonstrated potential across multiple therapeutic areas. Pyridazine derivatives have shown notable bioactivity profiles, including kinase inhibition, antifungal effects, and anticancer properties, as evidenced by natural products like pyridazomycin and synthetic kinase inhibitors developed by Watterson et al. [8].
The specific regioisomerism inherent in pyrido[4,3-c]pyridazine distinguishes it from alternative fusion patterns like [3,4-d] or [3,2-c]. Molecular modeling reveals that the [4,3-c] fusion creates a distinct electron distribution around the pyridazine ring, particularly at the C3-position, rendering it highly amenable to nucleophilic substitution. This electronic profile explains the strategic placement of the dimethylamino group at C3 in our target compound—a modification that transforms this position into a potent hydrogen-bond acceptor site while providing steric and electronic modulation of the entire π-system. The partially saturated 5,6,7,8-tetrahydro configuration (as opposed to a fully aromatic system) introduces conformational flexibility and reduces planarity, potentially enhancing membrane permeability and bioavailability [5] [6].
Table 1: Comparative Bioactivity of Pyridazine-Containing Heterocyclic Systems
Heterocyclic System | Representative Bioactivity | Structural Advantages |
---|---|---|
Pyrido[4,3-c]pyridazine | Kinase inhibition (DAPK selective), Anticancer leads | Balanced dipole, 3D-projection of C3 substituents |
Pyrido[4,3-d]pyrimidine | DNA-intercalating agents | Enhanced hydrogen bonding capacity |
Pyridazine standalone | Herbicidal (maleic hydrazide), Vasodilatory (hydralazine) | Synthetic accessibility |
Piperazic acid derivatives | Antibiotic (verucopeptin), Collagenase inhibition | Chiral centers, peptide compatibility |
The tertiary amine functionality represented by the N,N-dimethyl group constitutes a critical pharmacophoric element in the target compound. This substitution pattern exhibits calculated basic pKa values between 7.5-9.0, rendering it predominantly protonated under physiological conditions (pH 7.4). This protonation generates a cationic charge center that facilitates electrostatic interactions with negatively charged residues in enzyme active sites or receptor pockets. The dimethyl configuration specifically avoids the hydrogen-bond donor capability of primary and secondary amines while retaining hydrogen-bond acceptor capacity through its lone electron pair—a property exploited in kinase inhibitors where the compound acts as an ATP-competitive binder by forming a critical hydrogen bond with the hinge region of kinases [8].
Comparative studies of analogues reveal that N,N-dimethyl substitution significantly enhances blood-brain barrier penetration potential compared to mono-methyl or unsubstituted amine counterparts. This enhancement stems from the increased lipophilicity (logP increase of approximately 0.5-1.0 units) and reduced polar surface area associated with tertiary amines. The molecular weight contribution (28 g/mol for N,N-dimethyl versus 15 g/mol for NH-methyl) is strategically justified by these pharmacokinetic advantages. However, this substitution imposes conformational restrictions: the dimethylamino group adopts a preferred pseudo-equatorial orientation relative to the bicyclic system to minimize steric interactions with the pyridazine N2 atom, as confirmed by molecular mechanics calculations and crystallographic data of similar compounds [6] [9].
Table 2: Physicochemical Properties of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine and Related Derivatives
Property | Target Compound (Free Base) | Dihydrochloride Salt | N-Methyl Analogue |
---|---|---|---|
Molecular Formula | C9H14N4 | C9H16Cl2N4 | C8H12N4 |
Molecular Weight (g/mol) | 178.23 | 251.17 | 164.21 |
CAS Registry Number | 1334147-29-3 | 2060024-38-4 | Not available in sources |
Hydrogen Bond Acceptors | 4 | 4 | 4 |
Hydrogen Bond Donors | 0 (free base) | 2 (salt) | 1 |
Rotatable Bonds | 0 | 0 | 0 |
Topological Polar Surface Area (Ų) | 38.9 | 38.9 | 35.8 |
LogP (Predicted) | 1.2-1.8 | N/A (ionized) | 0.8-1.4 |
Salt Solubility Advantage | - | >100-fold increase in aqueous solubility | - |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0